molecular formula C15H13FO2 B7962632 Methyl 2-[4-(3-fluorophenyl)phenyl]acetate

Methyl 2-[4-(3-fluorophenyl)phenyl]acetate

Cat. No.: B7962632
M. Wt: 244.26 g/mol
InChI Key: JCUIKQNVBZLOKB-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-fluorophenyl)phenyl]acetate is a biphenyl-substituted methyl ester with the molecular formula C₁₅H₁₃FO₂ and a molecular weight of 244.26 g/mol. Structurally, it consists of a central phenyl ring substituted at the 4-position with a second phenyl group bearing a fluorine atom at the 3-position. The acetic acid moiety is esterified with a methyl group. This compound is a high-purity pharmaceutical intermediate, as indicated by supplier listings .

Properties

IUPAC Name

methyl 2-[4-(3-fluorophenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-18-15(17)9-11-5-7-12(8-6-11)13-3-2-4-14(16)10-13/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUIKQNVBZLOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluorobiphenyl-4-acetic acid methyl ester typically involves the esterification of 3’-fluorobiphenyl-4-acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluorobiphenyl-4-acetic acid methyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Fluorobiphenyl-4-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: 3’-Fluorobiphenyl-4-acetic acid.

    Reduction: 3’-Fluorobiphenyl-4-ethanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluorobiphenyl-4-acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Fluorobiphenyl-4-acetic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased potency and specificity. The ester group can be hydrolyzed in vivo to release the active acetic acid derivative, which then exerts its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous esters with variations in aromatic substituents, fluorine placement, and functional groups. Key similarities and differences are summarized below:

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties/Applications
Methyl 2-[4-(3-fluorophenyl)phenyl]acetate C₁₅H₁₃FO₂ 244.26 Biphenyl core, 3-fluoro on second ring F97947 Pharmaceutical intermediate
Methyl 2-(3-fluorophenyl)acetate C₉H₉FO₂ 168.16 Single phenyl, 3-fluoro 64123-77-9 Simpler fluorinated ester
Methyl 2-(4-fluorophenyl)acetate C₉H₉FO₂ 168.16 Single phenyl, 4-fluoro 34837-84-8 Structural isomer of above
Methyl 2-[4-(trifluoromethyl)phenyl]acetate C₁₀H₉F₃O₂ 218.17 Trifluoromethyl (-CF₃) at 4-position 135325-18-7 Enhanced lipophilicity
Methyl 2-(3-fluoro-4-methylphenyl)acetate C₁₀H₁₁FO₂ 182.19 3-fluoro, 4-methyl on phenyl 787585-29-9 Steric hindrance from methyl group
Methyl 2-(4-hydroxyphenyl)acetate C₉H₁₀O₃ 166.18 Hydroxyl (-OH) at 4-position N/A (compound 7 in ) Polar, potential for hydrogen bonding

Key Differences and Implications

Biphenyl vs. This could enhance binding affinity in receptor-targeted applications .

Fluorine Position and Electronic Effects

  • Fluorine at the 3-position (meta) on the biphenyl system may reduce electron density differently compared to para-fluorinated analogs (e.g., Methyl 2-(4-fluorophenyl)acetate ), influencing reactivity and intermolecular interactions .

Trifluoromethyl vs.

Hydroxyl vs. Fluorine Substituents Methyl 2-(4-hydroxyphenyl)acetate (compound 7 in ) lacks fluorine but contains a hydroxyl group, enabling hydrogen bonding.

Methyl Substitution Methyl 2-(3-fluoro-4-methylphenyl)acetate combines fluorine with a methyl group, which may stabilize the molecule sterically but reduce solubility compared to non-methylated analogs .

Biological Activity

Methyl 2-[4-(3-fluorophenyl)phenyl]acetate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, antitumor, and cytotoxic effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15_{15}H13_{13}F O2_2
  • Molecular Weight : 252.26 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated its efficacy against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus15.62 µg/mL31.25 µg/mL
Escherichia coli62.5 µg/mL125 µg/mL
Micrococcus luteus62.5 µg/mL1000 µg/mL

These results indicate that the compound exhibits strong bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus spp. and Micrococcus luteus .

Antitumor Activity

The antitumor properties of this compound have also been explored. Research indicates that it may induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer)
  • Effects Observed : Increased cell viability at lower concentrations, suggesting a potential role as an anticancer agent.

In one study, concentrations above 100 µM resulted in significant cytotoxicity against HepG2 cells, while lower doses enhanced cell viability in A549 cells .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial activity of this compound against a panel of pathogens. The findings revealed that this compound showed comparable activity to nitrofurantoin, a standard antimicrobial agent, indicating its potential as an effective alternative .

Study on Cytotoxicity

In a cytotoxicity assessment involving A549 and HepG2 cells, this compound demonstrated selective toxicity. At concentrations of 50 µM or lower, it significantly stimulated cell viability, which is promising for therapeutic applications .

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